1,2,4-Trimethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-6-8(2)4-5-9(7)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVFDJJMVMUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861755 | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-85-4 | |
| Record name | 1,2,4-Trimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trimethylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 1,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIMETHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JY5VM09AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unlocking the Potential of 1,2,4-Trimethylpiperazine: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Untapped Versatility of a Unique Heterocycle
In the vast landscape of chemical scaffolds leveraged in modern research, the piperazine moiety stands as a cornerstone, particularly in the realm of medicinal chemistry. Its prevalence in numerous blockbuster drugs is a testament to its favorable pharmacokinetic properties and synthetic tractability.[1][2] This guide delves into a specific, yet underexplored, derivative: 1,2,4-Trimethylpiperazine . While direct, extensive research applications for this particular substituted piperazine are not widely documented, its structural features suggest a wealth of potential waiting to be unlocked.
This document serves as a technical primer and a forward-looking exploration of the potential research applications of 1,2,4-Trimethylpiperazine. By examining its fundamental properties and drawing parallels with the well-established utility of related piperazine and triazine structures, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic roadmap for investigating this promising compound. We will explore its core characteristics, propose potential synthetic routes, and, most importantly, extrapolate its utility in key research areas, offering hypothetical yet mechanistically sound experimental designs.
Section 1: Core Molecular Profile of 1,2,4-Trimethylpiperazine
A thorough understanding of a molecule's intrinsic properties is the bedrock of innovative application. Here, we consolidate the known physicochemical and spectroscopic data for 1,2,4-Trimethylpiperazine.
Physicochemical Properties
1,2,4-Trimethylpiperazine is a tertiary amine with a unique substitution pattern on the piperazine ring. This structure imparts specific steric and electronic properties that can influence its reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 120-85-4 | [3] |
| Molecular Formula | C₇H₁₆N₂ | [3] |
| Molecular Weight | 128.22 g/mol | [3] |
| IUPAC Name | 1,2,4-trimethylpiperazine | [3] |
| SMILES | CN1CCN(C(C)C1)C | [3] |
| Boiling Point | 154-156 °C | [3] |
| Density | 0.8576 g/cm³ @ 20 °C | [3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of 1,2,4-Trimethylpiperazine in a research setting.
-
¹H NMR and ¹³C NMR Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily found in peer-reviewed literature, typical chemical shifts for N-methyl and piperazine ring protons and carbons can be predicted. The asymmetry of the molecule would lead to a more complex spectrum compared to its symmetrical counterpart, 1,4-dimethylpiperazine.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-trimethylpiperazine would be characterized by C-H stretching vibrations of the methyl and methylene groups on the piperazine ring, typically in the 2800-3000 cm⁻¹ region. C-N stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of a substituted piperazine ring.
Section 2: Synthesis of 1,2,4-Trimethylpiperazine and its Derivatives: A Proposed Workflow
While specific, modern, high-yield synthetic protocols for 1,2,4-trimethylpiperazine are not extensively detailed in the literature, we can propose a logical synthetic strategy based on established methods for piperazine alkylation.
Proposed Synthesis of 1,2,4-Trimethylpiperazine
A plausible and commonly employed method for the synthesis of N-alkylated piperazines is reductive amination .
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpiperazine.
-
Reagent Addition: Add an excess of formaldehyde (as an aqueous solution, formalin) and formic acid. The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and make it basic by the addition of a strong base such as sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Causality Behind Experimental Choices:
-
The use of the Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of amines without the formation of quaternary ammonium salts.
-
An excess of formaldehyde and formic acid is used to ensure complete methylation of both nitrogen atoms of the 2-methylpiperazine starting material.
Section 3: Potential Research Applications - A Forward Outlook
The true potential of 1,2,4-trimethylpiperazine lies in its application as a versatile building block and functional moiety. Drawing inspiration from the broader fields of medicinal and materials chemistry, we can project several promising avenues for research.
As a Scaffold in Medicinal Chemistry
The piperazine ring is a well-known "privileged scaffold" in drug discovery, and its derivatives have shown a wide array of biological activities, including anticancer, antiviral, and CNS-related effects.[4][5] The unique substitution pattern of 1,2,4-trimethylpiperazine could lead to novel structure-activity relationships.
Hypothetical Application: Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors incorporate a piperazine moiety to improve solubility and target engagement.
Experimental Workflow:
-
Buchwald-Hartwig Amination: Couple 1,2,4-trimethylpiperazine with a suitable bioactive aryl halide (e.g., a substituted pyrimidine or pyridine) using a palladium catalyst, a phosphine ligand, and a base.
-
Purification: Purify the resulting product using column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Biological Evaluation: Screen the compound against a panel of kinases to determine its inhibitory activity and selectivity.
Rationale: The 1,2,4-trimethylpiperazine moiety can act as a versatile handle to modulate the physicochemical properties of the final compound, potentially improving its solubility, cell permeability, and metabolic stability.
In Materials Science: As a Building Block for Functional Polymers
Tertiary amines can act as catalysts or building blocks in polymerization reactions. The specific structure of 1,2,4-trimethylpiperazine could be exploited in the synthesis of novel polymers with unique properties.
Hypothetical Application: Synthesis of Novel Polyamides or Polyurethanes
The diamine nature of the piperazine core, once de-methylated or functionalized, can be used in step-growth polymerization.
As a Ligand in Homogeneous Catalysis
The nitrogen atoms in 1,2,4-trimethylpiperazine possess lone pairs of electrons, making it a potential ligand for transition metals. The steric bulk and electronic properties of the methyl groups could influence the catalytic activity and selectivity of the resulting metal complexes.
Hypothetical Application: Development of Novel Catalysts for Cross-Coupling Reactions
Experimental Workflow:
-
Synthesis of the Metal Complex: React 1,2,4-trimethylpiperazine with a suitable metal precursor (e.g., palladium acetate) in an appropriate solvent.
-
Isolation and Characterization: Isolate the resulting complex and characterize it using techniques such as X-ray crystallography, NMR, and elemental analysis.
-
Catalytic Testing: Evaluate the catalytic activity of the new complex in a model cross-coupling reaction, such as a Suzuki or Heck reaction.
Rationale: The specific stereoelectronic profile of the 1,2,4-trimethylpiperazine ligand could lead to catalysts with novel reactivity or selectivity compared to existing systems.
Section 4: Safety and Handling
1,2,4-Trimethylpiperazine is classified as a hazardous substance.[3]
-
GHS Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion: A Call to Exploration
While the existing body of literature on 1,2,4-trimethylpiperazine is not extensive, its fundamental molecular architecture, viewed through the lens of its more celebrated piperazine and triazine cousins, suggests a fertile ground for discovery. This guide has aimed to provide a comprehensive, albeit partially predictive, technical overview to stimulate and guide future research. The proposed synthetic routes and hypothetical applications in medicinal chemistry, materials science, and catalysis are intended to serve as starting points for innovative investigations. It is our hope that this document will inspire researchers to explore the untapped potential of 1,2,4-trimethylpiperazine, transforming it from a chemical curiosity into a valuable tool for scientific advancement.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
safety and handling of 1,2,4-Trimethylpiperazine
An In-depth Technical Guide to the Safe Handling of 1,2,4-Trimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
1,2,4-Trimethylpiperazine is a substituted piperazine derivative with potential applications in pharmaceutical synthesis and as a chemical intermediate.[1][2] As with many alkylated cyclic amines, its reactivity and physiological effects necessitate a thorough understanding and implementation of rigorous safety protocols. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond mere compliance to instill a deep-seated culture of safety. We will explore the "why" behind each recommendation, empowering you to not only follow procedures but to make informed, safety-conscious decisions in dynamic research environments.
Section 1: Hazard Identification and Toxicological Profile
A foundational element of safe handling is a comprehensive understanding of the inherent hazards of a substance. 1,2,4-Trimethylpiperazine presents a multi-faceted risk profile that demands careful consideration.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For 1,2,4-Trimethylpiperazine, the primary hazards are summarized below.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data aggregated from notifications to the ECHA C&L Inventory.[1]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |
| Molecular Weight | 128.22 g/mol | PubChem[1] |
| Boiling Point | 138 °C / 280.4 °F | Sigma-Aldrich |
| Flash Point | 42 °C / 107.6 °F | Fisher Scientific[3] |
| Density | 0.903 g/mL at 25 °C | Sigma-Aldrich |
| Water Solubility | Soluble | Fisher Scientific[3] |
| pH | 11-12 (5% aqueous solution) | Fisher Scientific[3] |
Note: Some data is for the closely related 1-Methylpiperazine, used here as a reliable proxy.
Toxicological Insights
The toxicological profile of 1,2,4-Trimethylpiperazine is characteristic of many substituted amines, indicating a risk of corrosive and irritant effects.
-
Corrosivity and Irritation : As a strong base (pH 11-12 in solution), 1,2,4-Trimethylpiperazine can cause severe skin burns and serious eye damage.[1][3] The high pH can lead to saponification of fats and denaturation of proteins in tissues, resulting in deep, penetrating chemical burns. The risk of serious, irreversible eye damage is particularly high, necessitating stringent eye protection.[1]
-
Inhalation Hazards : Vapors and mists of 1,2,4-Trimethylpiperazine can cause respiratory irritation.[1] Due to its volatility, handling this compound in open environments can lead to harmful concentrations in the breathing zone. Some piperazine derivatives are also known to be respiratory sensitizers, meaning that repeated inhalation of even small amounts can lead to an allergic respiratory response, such as asthma.
-
Dermal and Oral Toxicity : The compound is harmful if swallowed or absorbed through the skin.[1][4] Its ability to be absorbed dermally means that skin contact is a significant route of exposure.
Section 2: Risk Assessment and Control Measures
A systematic risk assessment is the cornerstone of laboratory safety. It involves identifying hazards, evaluating the risks associated with your specific experimental procedures, and implementing effective control measures.
Risk Assessment Workflow
The following workflow provides a structured approach to assessing and mitigating the risks associated with handling 1,2,4-Trimethylpiperazine.
Caption: A simplified workflow for the safe handling of chemicals.
Storage Requirements
Proper storage is essential to maintain the stability of 1,2,4-Trimethylpiperazine and to prevent dangerous reactions.
-
Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. [4]It should be stored in a designated flammable liquids cabinet.
-
Containers : Keep containers tightly closed to prevent the escape of vapors and to protect the hygroscopic material from moisture. * Incompatible Materials : 1,2,4-Trimethylpiperazine is a strong base and is incompatible with the following:
-
Strong oxidizing agents
-
Acids
-
Acid anhydrides
-
Acid chlorides [3] * Store these materials in separate secondary containment to prevent accidental mixing.
-
Section 4: Emergency Procedures
In the event of an emergency, a swift and correct response can significantly mitigate the consequences. All personnel working with 1,2,4-Trimethylpiperazine must be familiar with these procedures.
Emergency Response Decision Tree
Caption: A decision tree for responding to chemical emergencies.
Step-by-Step Emergency Protocols
-
Skin Contact :
-
Immediately remove all contaminated clothing. [3] 2. Flush the affected area with copious amounts of water for at least 15 minutes. A safety shower should be used if the area of contact is large. 3. Seek immediate medical attention.
-
-
Eye Contact :
-
Inhalation :
-
Ingestion :
-
Spills :
-
For minor spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
For major spills, evacuate the area and contact your institution's emergency response team. [6]
-
Section 5: Disposal and Decontamination
Proper disposal and decontamination are critical final steps in the safe handling of 1,2,4-Trimethylpiperazine.
-
Waste Disposal :
-
All waste containing 1,2,4-Trimethylpiperazine must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.
-
-
Decontamination :
-
All glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., water, followed by an organic solvent like ethanol or acetone) in a fume hood.
-
Wipe down work surfaces in the fume hood after each use.
-
Contaminated PPE (such as gloves) should be disposed of as hazardous waste.
-
Conclusion
1,2,4-Trimethylpiperazine is a valuable chemical intermediate, but its hazardous properties demand a respectful and cautious approach. By integrating the principles and protocols outlined in this guide—from thorough hazard assessment and the use of engineering controls to meticulous handling procedures and emergency preparedness—researchers can confidently and safely utilize this compound in their work. A proactive and informed approach to safety is not a barrier to scientific progress; it is the foundation upon which successful and responsible research is built.
References
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S D FINE-CHEM LIMITED. N-METHYLPIPERAZINE GHS Safety Data Sheet. [Link]
-
PubChem. 1,2,4-Trimethylpiperazine. National Center for Biotechnology Information. [Link]
-
Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]
-
Minnesota Department of Health. Toxicological Summary for: 1,2,4-Trimethylbenzene. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Methylpiperazine, 98%. [Link]
-
Global Substance Registration System. 1,2,4-TRIMETHYLPIPERAZINE, (S)-. [Link]
-
Alfa Aesar. Piperazine hexahydrate - SAFETY DATA SHEET. [Link]
-
Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
-
New Jersey Department of Health. PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Methodological & Application
Application Notes and Protocols: 1,2,4-Trimethylpiperazine as a Tertiary Amine Catalyst in Polyurethane Synthesis
Introduction: The Role of Tertiary Amine Catalysts in Polyurethane Chemistry
Polyurethanes (PUs) are a versatile class of polymers, with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers.[1][2][3] The synthesis of polyurethanes involves the exothermic reaction between a polyisocyanate and a polyol.[4][5][6] To control the rate of this reaction and to achieve the desired material properties, catalysts are essential. Tertiary amines, including 1,2,4-trimethylpiperazine, are a critical class of catalysts in polyurethane chemistry.[1][3] They play a pivotal role in balancing the two primary reactions in the formation of polyurethane foams: the "gelling" reaction (polymer chain growth) and the "blowing" reaction (gas formation for foam expansion).[1][4]
This technical guide provides an in-depth exploration of 1,2,4-trimethylpiperazine as a catalyst in organic synthesis, with a primary focus on its application in the production of polyurethane foams. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile catalyst.
1,2,4-Trimethylpiperazine: A Profile
1,2,4-Trimethylpiperazine is a cyclic tertiary amine with the chemical formula C₇H₁₆N₂.[7] Its structure, featuring three methyl groups on the piperazine ring, imparts specific steric and electronic properties that influence its catalytic activity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[7] |
| Molecular Weight | 128.22 g/mol | PubChem[7] |
| CAS Number | 120-85-4 | PubChem[7] |
The nitrogen atoms in the piperazine ring possess lone pairs of electrons, which are the basis of the molecule's basicity and nucleophilicity, enabling it to catalyze the reactions involved in polyurethane formation.
Mechanism of Catalysis in Polyurethane Formation
In the synthesis of polyurethane foams, two main reactions occur simultaneously: the reaction of isocyanate with a polyol to form the urethane linkage (gelling), and the reaction of isocyanate with water to produce carbon dioxide gas and an amine, which then reacts with another isocyanate to form a urea linkage (blowing).[1][4] 1,2,4-trimethylpiperazine, as a tertiary amine catalyst, influences the rates of both of these reactions.
The catalytic mechanism is generally understood to involve the formation of an activated complex between the tertiary amine and the isocyanate group. This complexation increases the electrophilicity of the carbonyl carbon of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water.
Gelling Reaction (Isocyanate-Polyol)
The gelling reaction leads to the formation of the polyurethane backbone. The catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycle of the gelling reaction.
Blowing Reaction (Isocyanate-Water)
The blowing reaction is crucial for the formation of the cellular structure in polyurethane foams. The reaction generates CO₂, which acts as the blowing agent.
Figure 2: Catalytic cycle of the blowing reaction.
The balance between the gelling and blowing reactions is critical for producing high-quality foam. A reaction that proceeds too quickly can lead to a dense, poorly formed foam, while a slow reaction may result in foam collapse. The choice and concentration of the catalyst, such as 1,2,4-trimethylpiperazine, are therefore key parameters in foam formulation.[1][4] It is also common to use co-catalysts, such as organotin compounds, to further refine this balance.[8]
Application Protocol: Synthesis of Flexible Polyurethane Foam
This section provides a detailed protocol for the synthesis of a flexible polyurethane foam using 1,2,4-trimethylpiperazine as a catalyst. This protocol is a representative example and may require optimization depending on the specific raw materials and desired foam properties.
Materials and Equipment
-
Polyol: Polyether polyol (e.g., glycerol-initiated, MW 3000-5000)
-
Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Catalyst: 1,2,4-Trimethylpiperazine
-
Co-catalyst (optional): Stannous octoate
-
Surfactant: Silicone-based surfactant
-
Blowing Agent: Water
-
Equipment: High-speed mixer, fume hood, paper cups, wooden spatula, balance, stopwatch.
Experimental Workflow
Figure 3: Experimental workflow for polyurethane foam synthesis.
Step-by-Step Protocol
-
Preparation of the Polyol Premix (Component A):
-
In a paper cup, accurately weigh the polyol.
-
Add the required amounts of water, silicone surfactant, and 1,2,4-trimethylpiperazine catalyst to the polyol. The catalyst amount typically ranges from 0.01 to 4 parts per 100 parts of polyol.[8]
-
If using a co-catalyst, add it at this stage.
-
Mix thoroughly with a wooden spatula until a homogeneous mixture is obtained.
-
-
Isocyanate (Component B):
-
In a separate paper cup, accurately weigh the required amount of isocyanate. The amount is calculated based on the desired isocyanate index (typically 100-110 for flexible foams).
-
-
Mixing and Reaction:
-
Working in a well-ventilated fume hood, pour Component B (isocyanate) into Component A (polyol premix).
-
Immediately begin mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.
-
Observe the mixture for signs of reaction: cream time (start of foaming), gel time (formation of a stringy polymer), and rise time (end of foam expansion).
-
-
Pouring and Curing:
-
Quickly pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at ambient temperature. The foam will be tack-free after a certain time, which should be recorded.
-
For complete curing and property development, allow the foam to age for at least 24 hours before characterization.
-
Representative Formulation
The following table provides a sample formulation for a flexible polyurethane foam.
| Component | Parts by Weight (pbw) |
| Polyether Polyol (MW 3500) | 100 |
| Toluene Diisocyanate (TDI 80/20) | 48 (Isocyanate Index: 105) |
| Water | 4.0 |
| Silicone Surfactant | 1.0 |
| 1,2,4-Trimethylpiperazine | 0.5 |
| Stannous Octoate (optional) | 0.2 |
Data Presentation and Analysis
The performance of 1,2,4-trimethylpiperazine as a catalyst can be evaluated by measuring key reaction parameters and final foam properties.
| Parameter | Description | Typical Values |
| Cream Time | Time from mixing until the start of foam rise. | 5-15 seconds |
| Gel Time | Time from mixing until the formation of a gelled polymer. | 45-90 seconds |
| Rise Time | Time from mixing until the foam has reached its maximum height. | 90-150 seconds |
| Tack-Free Time | Time from mixing until the foam surface is no longer sticky. | 120-240 seconds |
| Foam Density | Mass per unit volume of the cured foam. | 20-50 kg/m ³ |
| Porosity | The volume of void space in the foam. | High |
| Compression Strength | The ability of the foam to resist compressive forces. | Varies with density |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. By systematically varying the concentration of 1,2,4-trimethylpiperazine and observing the effects on the reaction times and foam properties, researchers can establish a clear cause-and-effect relationship. It is recommended to perform control experiments without the catalyst to confirm its essential role in the reaction. Furthermore, the physical and mechanical properties of the resulting foam should be characterized using standard methods to ensure the quality and consistency of the synthesis.
Conclusion
1,2,4-Trimethylpiperazine is an effective tertiary amine catalyst for the synthesis of polyurethanes, particularly in the production of flexible foams. Its primary role is to accelerate both the gelling and blowing reactions, and its concentration can be tuned to achieve the desired balance between these processes. The provided protocols and mechanistic insights serve as a valuable resource for scientists and professionals in the field of polymer chemistry and material science, enabling the development of novel polyurethane materials with tailored properties.
References
- US Patent US3313744A, "1, 4-bis(3-dimethylaminopropyl)
- US Patent US4590223A, "Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions", Google P
-
ResearchGate, "Improving the acoustic performance of flexible polyurethane foam using biochar modified by (3-aminopropyl)trimethoxysilane coupling agent", ResearchGate, [Link].
-
PubChem, "1,2,4-Trimethylpiperazine", National Center for Biotechnology Information, [Link].
-
MOST Wiedzy, "Comprehensive Enhancement of Prepolymer-Based Flexible Polyurethane Foams' Performance by Introduction of Cost-Effective Waste-Based Ground Tire Rubber Particles", MOST Wiedzy, [Link].
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ResearchGate, "New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine", ResearchGate, [Link].
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MDPI, "Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation", MDPI, [Link].
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Frontiers, "Thermal performance of thermoplastic polyurethane composites with microencapsulated piperazine pyrophosphate", Frontiers, [Link].
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PMC, "Computational Study of Catalytic Urethane Formation", National Center for Biotechnology Information, [Link].
-
SMARTech, "SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS", SMARTech, [Link].
- Google Patents, "Processes for transitioning between different polymerization catalysts in a polymerization reactor", Google P
- Google Patents, "N,N,N'-Trimethyl-Bis-(Aminoethyl)
-
ResearchGate, "Evaluation of the Suitability of 1, 4-dimethylpiperazine as a Substitute Catalyst in Polyurethane Foam Production", ResearchGate, [Link].
-
ResearchGate, "Catalysts for the synthesis of PU via diisocyanate-based polymerization.", ResearchGate, [Link].
-
PCI Magazine, "Troubleshooting Metal Catalyzed Urethane Systems", PCI Magazine, [Link].
-
MDPI, "The Synthesis of Low-Viscosity Organotin-Free Moisture-Curable Silane-Terminated Poly(Urethane-Urea)s", MDPI, [Link].
-
Clemson OPEN, "Fully Bio-Based, Flexible, Non-isocyanate Polyurethane Foams With High Lignin Content for Protective Packaging Applications", Clemson OPEN, [Link].
- Google Patents, "Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
-
Vida New Material Technology CO.,Ltd., "Catalysts for Polyurethane Foam", Vida New Material Technology CO.,Ltd., [Link].
- Google Patents, "Polyurethane catalyst compositions for improving rigid foam performance", Google P
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- 1. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation | MDPI [mdpi.com]
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Application Notes and Protocols for 1,2,4-Trimethylpiperazine in Carbon Capture and Storage (CCS)
Introduction: Exploring the Potential of 1,2,4-Trimethylpiperazine for CO2 Capture
The imperative to mitigate greenhouse gas emissions has propelled the development of advanced carbon capture and storage (CCS) technologies. Amine scrubbing remains a leading method for post-combustion CO2 capture, with ongoing research focused on developing novel solvents with superior performance and lower energy penalties compared to benchmark amines like monoethanolamine (MEA).[1] Within this context, piperazine (PZ) and its derivatives have garnered significant interest due to their high reaction rates and good absorption capacities.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of 1,2,4-trimethylpiperazine, a methylated derivative of piperazine, as a promising candidate for CO2 capture.
1,2,4-Trimethylpiperazine is a tertiary amine, a class of amines known for their potential to offer a favorable balance between absorption capacity and regeneration energy.[4] Unlike primary and secondary amines, tertiary amines do not directly react with CO2 to form carbamates. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate, a reaction mechanism that is associated with a lower heat of reaction, potentially reducing the energy required for solvent regeneration.[4] The cyclic diamine structure inherited from piperazine may also contribute to favorable kinetics and stability. These attributes make 1,2,4-trimethylpiperazine a compelling subject for investigation in the quest for more efficient and cost-effective CCS solutions.
These notes are intended for researchers and scientists in both academic and industrial settings who are engaged in the development and screening of novel amine solvents for carbon capture applications.
Physicochemical Properties of 1,2,4-Trimethylpiperazine
A thorough understanding of the fundamental physicochemical properties of a solvent is crucial for designing and interpreting CO2 capture experiments. Below is a summary of the known properties of 1,2,4-trimethylpiperazine.
| Property | Value |
| CAS Registry Number | 120-85-4 |
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| Boiling Point | 154-156 °C |
| Density | 0.8576 g/cm³ at 20 °C |
| Canonical SMILES | N1(C)CCN(C)C(C)C1 |
Proposed Reaction Mechanism of 1,2,4-Trimethylpiperazine with CO2
As a tertiary amine, 1,2,4-trimethylpiperazine is expected to react with CO2 in an aqueous solution through a base-catalyzed hydration mechanism.[5][6] The amine does not form a carbamate directly but rather facilitates the reaction of CO2 with water to produce bicarbonate and a protonated amine. This reaction pathway is generally associated with a lower heat of absorption, which is advantageous for reducing the energy penalty during solvent regeneration.[4]
The proposed two-step reaction mechanism is as follows:
-
CO2 Hydration: Carbon dioxide reacts with water to form carbonic acid. CO2 + H2O ⇌ H2CO3
-
Proton Abstraction: 1,2,4-trimethylpiperazine acts as a base, abstracting a proton from carbonic acid to form bicarbonate and the protonated 1,2,4-trimethylpiperazinium ion. H2CO3 + C7H16N2 ⇌ HCO3⁻ + C7H16N2H⁺
The overall reaction can be summarized as: CO2 + H2O + C7H16N2 ⇌ HCO3⁻ + C7H16N2H⁺
Caption: Proposed reaction mechanism of CO2 with 1,2,4-trimethylpiperazine.
Anticipated Performance Characteristics
Based on the performance of other tertiary amines and piperazine derivatives, the following characteristics can be anticipated for aqueous solutions of 1,2,4-trimethylpiperazine:
-
CO2 Absorption Capacity: Tertiary amines can theoretically achieve a loading capacity of up to 1.0 mole of CO2 per mole of amine, as they primarily form bicarbonates.[4] This is a significant advantage over primary and secondary amines which are often limited to a 0.5 loading ratio due to stable carbamate formation.
-
Reaction Kinetics: The reaction rate of CO2 with tertiary amines is generally slower than with primary or secondary amines.[5] However, the piperazine ring structure may enhance the reaction kinetics compared to other tertiary amines. Blending 1,2,4-trimethylpiperazine with a faster-reacting amine (as an activator) could be a strategy to improve the overall absorption rate.[7]
-
Regeneration Energy: Due to the lower heat of reaction associated with bicarbonate formation, tertiary amines typically require less energy for regeneration compared to MEA.[4] This is a key potential advantage of using 1,2,4-trimethylpiperazine. Amine blends can have regeneration energy requirements around 3.2 GJ/ton of CO2, which is lower than the typical 4.0 GJ/ton for MEA.[1]
-
Stability: The stability of the amine solvent against thermal and oxidative degradation is crucial for long-term operation. The degradation of piperazine and its derivatives has been studied, and it is important to evaluate the stability of 1,2,4-trimethylpiperazine under typical absorption and desorption conditions.[8]
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of 1,2,4-trimethylpiperazine as a CO2 capture solvent.
Protocol 1: Determination of CO2 Absorption Capacity (Vapor-Liquid Equilibrium)
This protocol describes the measurement of the equilibrium CO2 loading in an aqueous solution of 1,2,4-trimethylpiperazine at a given temperature and CO2 partial pressure.
1. Materials and Reagents:
-
1,2,4-Trimethylpiperazine (≥98% purity)
-
Deionized water
-
CO2 gas (≥99.9% purity)
-
N2 gas (≥99.9% purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M)
-
Methyl orange indicator
-
Barium chloride (BaCl2) solution (e.g., 1 M)
2. Equipment:
-
Vapor-Liquid Equilibrium (VLE) apparatus (e.g., a stirred glass reactor with a temperature-controlled jacket)
-
Mass flow controllers for CO2 and N2
-
Pressure transducer
-
Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer
-
Magnetic stirrer
-
Burette and titration equipment
3. Solvent Preparation:
-
Prepare a 30 wt% aqueous solution of 1,2,4-trimethylpiperazine by accurately weighing the amine and deionized water.
-
Stir the solution until the amine is completely dissolved.
4. Experimental Procedure:
-
Add a known volume (e.g., 100 mL) of the 30 wt% 1,2,4-trimethylpiperazine solution to the VLE reactor.
-
Seal the reactor and allow the temperature to stabilize at the desired absorption temperature (e.g., 40 °C).
-
Purge the reactor with N2 to remove any residual air.
-
Introduce a gas mixture of CO2 and N2 with a known CO2 partial pressure into the reactor.
-
Stir the solution to ensure good gas-liquid contact.
-
Monitor the pressure and the CO2 concentration in the gas phase until they reach a steady state, indicating that equilibrium has been achieved.
-
Once at equilibrium, carefully withdraw a liquid sample for analysis.
5. Analytical Method (Titration):
-
Accurately weigh a small amount of the CO2-loaded amine solution.
-
Determine the total amine concentration by titration with standardized HCl using methyl orange as an indicator.
-
To determine the CO2 concentration, add an excess of BaCl2 solution to precipitate the carbonate and bicarbonate as BaCO3.
-
Titrate the solution with standardized HCl. The amount of acid consumed corresponds to the amount of unreacted amine and half of the protonated amine.
-
The CO2 loading (moles of CO2 per mole of amine) can be calculated from the results of the two titrations.[8]
6. Data Analysis:
-
Calculate the CO2 loading (α) in the liquid phase using the following formula: α = (moles of CO2) / (moles of 1,2,4-trimethylpiperazine)
Protocol 2: Measurement of CO2 Absorption Rate
This protocol outlines a method for determining the rate of CO2 absorption into an aqueous solution of 1,2,4-trimethylpiperazine using a wetted-wall column or a stirred-cell reactor.
1. Equipment:
-
Wetted-wall column or stirred-cell reactor with a known gas-liquid interfacial area
-
Mass flow controllers for CO2 and N2
-
CO2 analyzer (NDIR or GC) for both inlet and outlet gas streams
-
Thermostatic bath to control the temperature of the solvent and the reactor
-
Liquid pump to circulate the amine solution
2. Experimental Procedure:
-
Prepare a 30 wt% aqueous solution of 1,2,4-trimethylpiperazine.
-
Circulate the amine solution through the reactor at a constant flow rate and temperature (e.g., 40 °C).
-
Introduce a gas stream with a known CO2 concentration (e.g., 15 mol%) and flow rate into the reactor.
-
Continuously measure the CO2 concentration in the outlet gas stream.
-
The experiment is complete when the outlet CO2 concentration reaches a steady state.
3. Data Analysis:
-
Calculate the CO2 absorption rate (NCO2) based on the difference in CO2 concentration between the inlet and outlet gas streams and the gas flow rate.
-
Determine the overall mass transfer coefficient (KG) using the following equation: KG = NCO2 / (A * ΔP_lm) where:
-
A is the gas-liquid interfacial area.
-
ΔP_lm is the log-mean partial pressure difference of CO2 between the gas and liquid phases.
-
Protocol 3: Evaluation of Solvent Regeneration Performance
This protocol describes a method to assess the energy required to regenerate the CO2-rich 1,2,4-trimethylpiperazine solution.
1. Equipment:
-
A laboratory-scale desorption setup, consisting of a heated reactor (reboiler), a stripping column, and a condenser.
-
Heating mantle with a temperature controller and power meter.
-
Condenser to cool the stripped gas and condense water vapor.
-
Flow meter to measure the flow rate of the stripped CO2.
2. Experimental Procedure:
-
Prepare a CO2-rich solution of 1,2,4-trimethylpiperazine by following Protocol 1 to a specific CO2 loading.
-
Place a known amount of the CO2-rich solution into the reboiler.
-
Heat the solution to the desired regeneration temperature (e.g., 100-120 °C).
-
Measure the power consumed by the heating mantle.
-
The released gas, primarily CO2 and water vapor, passes through the condenser to remove the water.
-
Measure the flow rate of the dry CO2 stream.
-
Continue the process until the CO2 release rate becomes negligible.
-
Analyze the final lean amine solution for its residual CO2 loading.
3. Data Analysis:
-
Calculate the total amount of CO2 released.
-
Calculate the total energy consumed during regeneration.
-
The regeneration energy can be expressed as the energy required per ton of CO2 captured (e.g., in GJ/ton CO2).
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the comprehensive evaluation of 1,2,4-trimethylpiperazine for CO2 capture.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. matheo.uliege.be [matheo.uliege.be]
Application Notes and Protocols for CO2 Absorption with 1,2,4-Trimethylpiperazine
Introduction
The imperative to mitigate anthropogenic carbon dioxide (CO₂) emissions has catalyzed extensive research into efficient and cost-effective carbon capture, utilization, and storage (CCUS) technologies.[1] Amine scrubbing, a method involving the chemical absorption of CO₂ into an amine-based solvent, is a mature and widely adopted technology for post-combustion CO₂ capture.[2] While monoethanolamine (MEA) has traditionally been the benchmark solvent, its high energy requirement for regeneration, susceptibility to degradation, and corrosive nature have driven the exploration of alternative amines.[2]
Piperazine (PZ) and its derivatives have emerged as promising candidates due to their high reaction rates, excellent thermal and oxidative stability, and lower regeneration energy requirements.[2] The cyclic diamine structure of piperazine facilitates the rapid formation of carbamates upon reaction with CO₂, and theoretically, one mole of piperazine can capture two moles of CO₂.[2] This application note provides a comprehensive guide to the experimental protocols for evaluating the CO₂ absorption performance of 1,2,4-Trimethylpiperazine, a substituted piperazine derivative. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and chemical engineering who are investigating novel amine solvents for CO₂ capture.
This document provides detailed methodologies for setting up a laboratory-scale absorption experiment, determining the CO₂ loading capacity of the solvent, and ensuring the scientific rigor of the obtained data. While specific performance data for 1,2,4-Trimethylpiperazine is not yet widely available in published literature, this guide establishes a robust framework for its systematic investigation.
Safety Precautions
Disclaimer: A comprehensive, substance-specific Safety Data Sheet (SDS) for 1,2,4-Trimethylpiperazine was not available at the time of writing. The following safety guidelines are based on the known hazards of piperazine and its other derivatives. It is imperative to conduct a thorough risk assessment and consult the supplier-provided SDS for 1,2,4-Trimethylpiperazine before commencing any experimental work.
General Hazards of Piperazine Derivatives:
-
Corrosive: Piperazine and its derivatives can cause severe skin burns and eye damage.[3][4]
-
Respiratory and Skin Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[3][4]
-
Harmful if Swallowed or in Contact with Skin: These compounds can be toxic if ingested or absorbed through the skin.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Ensure full skin coverage.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.
Handling and Storage:
-
Handle 1,2,4-Trimethylpiperazine in a fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
Reaction Mechanism: CO₂ Absorption by Piperazine Derivatives
The reaction between CO₂ and aqueous solutions of piperazine and its derivatives is generally understood to proceed via a two-step zwitterion mechanism.[1][6]
-
Zwitterion Formation: The initial reaction involves the formation of a zwitterionic intermediate.
-
Deprotonation: A base in the solution, which can be another amine molecule or water, abstracts a proton from the zwitterion to form a carbamate.
For a diamine like piperazine, this can proceed to the formation of a dicarbamate at higher CO₂ loadings.[2] The presence of methyl groups in 1,2,4-Trimethylpiperazine may influence the reaction kinetics and the stability of the resulting carbamates due to steric hindrance and electronic effects.
Caption: Schematic of a wetted-wall column for CO₂ absorption studies.
Protocols
Protocol 1: Preparation of Aqueous 1,2,4-Trimethylpiperazine Solution
Objective: To prepare an aqueous solution of 1,2,4-Trimethylpiperazine at a specified concentration.
Materials:
-
1,2,4-Trimethylpiperazine (purity ≥ 98%)
-
Deionized water
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired molar concentration (e.g., 1.0 M) and total volume of the solution.
-
Calculate the required mass of 1,2,4-Trimethylpiperazine using its molar mass.
-
Accurately weigh the calculated mass of 1,2,4-Trimethylpiperazine using an analytical balance.
-
Transfer the weighed amine to a volumetric flask of the desired volume.
-
Add a portion of deionized water to the flask and dissolve the amine completely using a magnetic stirrer.
-
Once dissolved, add deionized water up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
The concentration of the prepared solution should be verified by titration with a standard acid solution (e.g., 0.1 M HCl).
Protocol 2: CO₂ Absorption Experiment in a Wetted-Wall Column
Objective: To measure the rate of CO₂ absorption into the prepared amine solution.
Experimental Parameters: The following parameters can be varied to study their effect on CO₂ absorption.
| Parameter | Typical Range | Rationale |
| Amine Concentration | 0.5 - 2.0 M | Higher concentrations can increase absorption capacity but also viscosity. |
| Temperature | 303 - 333 K (30 - 60 °C) | Affects reaction kinetics and CO₂ solubility. |
| CO₂ Partial Pressure | 5 - 15 kPa | Simulates typical flue gas conditions. |
| Gas Flow Rate | 1 - 5 L/min | Influences the gas-phase mass transfer resistance. |
| Liquid Flow Rate | 50 - 200 mL/min | Affects the liquid film thickness and residence time. |
Procedure:
-
Assemble the wetted-wall column apparatus as shown in the schematic.
-
Prepare the desired gas mixture by setting the flow rates of CO₂ and N₂ using the mass flow controllers.
-
Circulate the prepared 1,2,4-Trimethylpiperazine solution through the column at the desired flow rate and temperature.
-
Allow the system to reach a steady state, which is typically indicated by stable gas outlet concentrations and temperatures.
-
Record the inlet and outlet CO₂ concentrations, gas and liquid flow rates, temperature, and pressure.
-
Collect liquid samples from the inlet and outlet for CO₂ loading analysis.
Protocol 3: Determination of CO₂ Loading by Titration
Objective: To quantify the amount of CO₂ absorbed in the amine solution (moles of CO₂ per mole of amine). A common and reliable method is the barium chloride titration method. [7][8][9] Reagents:
-
1.0 M Hydrochloric acid (HCl) solution
-
1.0 M Sodium hydroxide (NaOH) solution
-
1.0 M Barium chloride (BaCl₂) solution
-
Phenolphthalein indicator
-
Methyl orange indicator
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 5 mL) of the CO₂-loaded amine solution into an Erlenmeyer flask.
-
Carbonate Precipitation: Add an excess of BaCl₂ solution (e.g., 20 mL) to the flask to precipitate the absorbed CO₂ as barium carbonate (BaCO₃).
-
Determination of Unreacted Amine: Add a few drops of phenolphthalein indicator and titrate with the standard HCl solution until the pink color disappears. The volume of HCl used corresponds to the unreacted amine.
-
Determination of Total Amine: To a separate, fresh sample of the CO₂-loaded amine solution, add a few drops of methyl orange indicator and titrate with the standard HCl solution until the endpoint is reached. This determines the total concentration of the amine.
-
Calculation of CO₂ Loading: The CO₂ loading (α) can be calculated using the following formula:
α = (Total Amine - Unreacted Amine) / Total Amine
Where "Total Amine" and "Unreacted Amine" are determined from the volumes of HCl used in the respective titrations.
Data Analysis and Interpretation
The primary outputs of these experiments are the CO₂ absorption rate and the CO₂ loading capacity.
CO₂ Absorption Rate: This is calculated from the change in the CO₂ concentration in the gas phase and the gas flow rate. It provides information on the kinetics of the absorption process.
CO₂ Loading Capacity: This is the equilibrium amount of CO₂ that can be absorbed by the solvent under specific conditions of temperature and CO₂ partial pressure. It is a key parameter for determining the solvent's efficiency.
Example Data Table (Hypothetical for 1.0 M 1,2,4-Trimethylpiperazine at 40 °C):
| CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol amine) | Absorption Rate (mol/m²·s) |
| 5 | 0.35 | 1.5 x 10⁻³ |
| 10 | 0.58 | 2.8 x 10⁻³ |
| 15 | 0.75 | 4.0 x 10⁻³ |
Conclusion
This application note provides a foundational set of protocols for the systematic evaluation of 1,2,4-Trimethylpiperazine as a potential solvent for CO₂ capture. By following these detailed experimental procedures, researchers can obtain reliable data on the absorption kinetics and capacity of this novel amine. The flexibility of the experimental parameters allows for a comprehensive investigation into the optimal operating conditions for this solvent. It is crucial to reiterate the importance of a thorough safety assessment before any experimental work is undertaken. The insights gained from these studies will be invaluable for the development of next-generation, energy-efficient CO₂ capture technologies.
References
- Bui, M., et al. (2018). Carbon capture and storage (CCS): the way forward. Energy & Environmental Science, 11(5), 1062-1176.
- Dutcher, B., Fan, M., & Russell, A. G. (2015). Amine-based CO2 capture technology development.
- Rochelle, G. T. (2009). Amine scrubbing for post-combustion CO2 capture. Science, 325(5948), 1652-1654.
-
Stowe, H. M., Paek, E., & Hwang, G. S. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 18(36), 25387-25395. Available from: [Link]
-
Dash, S. K., et al. (2023). Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor. Environmental Science and Pollution Research, 30(43), 97689-97701. Available from: [Link]
-
Chen, C.-H., et al. (2024). Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Energies, 17(19), 4889. Available from: [Link]
- Derks, P. W. J., et al. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. AIChE Journal, 52(10), 3537-3556.
-
Scribd. (n.d.). Wetted Wall Column Operating Manual. Retrieved from [Link]
-
Semantic Scholar. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanomine Solutions using BaCO3 Titration Technique. Retrieved from [Link]
-
ACS Publications. (2014). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Retrieved from [Link]
-
ResearchGate. (2020). Experimental Modeling and Optimization of CO 2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. Retrieved from [Link]
-
PubMed Central. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,4-Trimethylpiperazine
Welcome to the dedicated support center for challenges encountered during the purification of 1,2,4-Trimethylpiperazine (CAS 120-85-4). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explore the underlying chemical principles governing purification strategies, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Introduction: The Purification Challenge
1,2,4-Trimethylpiperazine is a tertiary amine with a boiling point of approximately 149-150°C.[1] Its purification is often complicated by the presence of structurally similar impurities, residual reactants from synthesis, and potential degradation products. Achieving high purity (>99.5%) necessitates a well-designed strategy based on a thorough understanding of the potential contaminant profile. This guide addresses the most common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter. Each answer provides a probable cause, a detailed explanation, and a recommended course of action.
Question 1: My final product purity by GC is low (<98%), and I see several small peaks. What are the likely impurities?
Answer: The identity of impurities is intrinsically linked to the synthetic route used. However, for typical syntheses involving the methylation of piperazine or its derivatives, a common impurity profile emerges.
Probable Causes & Explanation:
-
Incomplete Reaction/Starting Materials: Unreacted N-methylpiperazine or 1,4-dimethylpiperazine are common. Their lower boiling points should theoretically allow for separation via distillation, but their presence indicates a suboptimal reaction completion.
-
Over-Methylation Products: Formation of quaternary ammonium salts can occur, though these are typically non-volatile and would be removed during distillation, they can affect yield and complicate work-up.
-
Positional Isomers: Depending on the synthetic strategy, other trimethylpiperazine isomers could be formed. Separating positional isomers can be exceptionally difficult due to very similar physical properties.[2][3]
-
N-Formyl Impurities: If formic acid or formaldehyde were used in an Eschweiler-Clarke type methylation, residual N-formylpiperazine intermediates may be present.[4] These have different polarities and boiling points but can be persistent.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., Toluene, Xylene) may carry over.
Recommended Action Plan:
-
Identify the Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the impurity peaks. This is the most critical first step.
-
Optimize Reaction: If starting materials are present, revisit the reaction conditions (stoichiometry of methylating agent, reaction time, temperature) to drive the reaction to completion.
-
Strategic Purification: Based on impurity identity, select the appropriate purification method as detailed in the following sections.
Question 2: Fractional distillation is not improving purity, and one specific impurity peak remains. What's happening?
Answer: This is a classic sign of a close-boiling impurity or, less commonly, the formation of an azeotrope.
Probable Causes & Explanation:
-
Close-Boiling Isomers: Structural isomers of 1,2,4-trimethylpiperazine or other alkylated piperazines can have boiling points that are too close to the main product for effective separation via standard fractional distillation. For example, other piperazine derivatives have been shown to require specialized chromatographic methods for isomer separation.[2][3]
-
Azeotrope Formation: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[5][6] While no specific azeotropes for 1,2,4-trimethylpiperazine are widely documented, the possibility of forming one with a residual solvent or a synthesis byproduct should not be dismissed, especially if the impurity is present in a significant and constant ratio after repeated distillation attempts.
Recommended Action Plan:
-
Enhance Distillation:
-
Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux column is low-efficiency; a packed column like a Raschig ring or metal sponge packed column is higher).
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point difference between your product and the impurity, improving separation.
-
-
Chemical Conversion: If the impurity has a different functional group (e.g., a secondary amine vs. your tertiary amine product), you can selectively react the impurity. For instance, treatment with an anhydride could convert a secondary amine impurity into a high-boiling amide, which is then easily separated by distillation.
-
Preparative Chromatography: For high-value material or when distillation fails, preparative gas or liquid chromatography can be employed, although this is not typically scalable.
-
Salt Formation & Crystallization: Convert the crude 1,2,4-trimethylpiperazine into a salt (e.g., hydrochloride or tartrate). The different impurities may not crystallize under the same conditions as your product's salt, or they may have different solubilities. After crystallization and filtration, the pure amine can be liberated by treatment with a base and extraction.
Question 3: My purified 1,2,4-trimethylpiperazine is a pale yellow to brown liquid, not colorless. How can I remove the color?
Answer: Color in amines is almost always a sign of oxidation or the presence of trace, highly conjugated impurities. Tertiary amines can be susceptible to oxidation, forming N-oxides or other degradation products.
Probable Causes & Explanation:
-
Air Oxidation: Prolonged exposure to air, especially at elevated temperatures during distillation, can cause oxidation.
-
Trace Impurities: Very small amounts of highly colored impurities, potentially from starting material degradation, can impart significant color.
-
Thermal Degradation: If the distillation pot temperature is too high, some degradation may occur.
Recommended Action Plan:
-
Distillation Under Inert Atmosphere: Always perform distillations under a nitrogen or argon atmosphere to prevent air oxidation.
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable low-boiling solvent (e.g., diethyl ether or hexane), add a small amount of activated carbon (approx. 1-2% w/w), stir for 30-60 minutes at room temperature, and then filter through Celite®. The carbon can adsorb the colored impurities. Remove the solvent on a rotary evaporator before proceeding to distillation.
-
Use of a Reducing Agent: A small amount of a reducing agent, like sodium borohydride, can sometimes be carefully added to the distillation pot to reduce oxidized species. This should be done with caution and on a small scale first.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for crude 1,2,4-trimethylpiperazine?
A1: A multi-step approach is most robust. The workflow below is a proven, self-validating system for achieving high purity.
Workflow: General Purification Strategy
Caption: A decision-making workflow for purifying 1,2,4-trimethylpiperazine.
Q2: What analytical methods are best for assessing purity?
A2: A combination of methods provides the most complete picture.
| Analytical Method | Purpose | Pros | Cons |
| GC-MS | Impurity identification and quantification. | Excellent separation for volatile compounds; provides mass data. | Not suitable for non-volatile impurities (e.g., salts). |
| HPLC | Purity assessment, especially for potential non-volatile impurities. | High resolution; can be adapted for isomer separation.[2] | Requires method development (column, mobile phase selection). |
| ¹H and ¹³C NMR | Structural confirmation and detection of structural isomers. | Provides definitive structural information. | May not detect impurities below ~1% unless they have unique signals. |
| Karl Fischer Titration | Quantification of water content. | Highly accurate and specific for water. | Requires specialized equipment. |
Q3: What are the key safety considerations when purifying 1,2,4-trimethylpiperazine?
A3: 1,2,4-Trimethylpiperazine is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.
-
Ventilation: All handling and distillation should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Inert Atmosphere: When distilling, using an inert atmosphere (N₂) not only prevents oxidation but also reduces the risk of forming flammable vapor mixtures with air.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Detailed Protocol: Purification via Salt Formation and Recrystallization
This protocol is recommended when fractional distillation fails to remove a persistent, non-basic, or isomeric impurity.
Objective: To purify 1,2,4-trimethylpiperazine by converting it to its hydrochloride salt, purifying the salt by recrystallization, and then liberating the pure free amine.
Methodology:
-
Salt Formation:
-
Dissolve the impure 1,2,4-trimethylpiperazine (1.0 eq) in a 3-5 fold volume of cold (0-5°C) anhydrous diethyl ether or isopropanol.
-
Slowly, with vigorous stirring, add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until the pH is acidic (check with pH paper on a withdrawn drop). A white precipitate of 1,2,4-trimethylpiperazine hydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation of Crude Salt:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any adhering soluble impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system. A common choice for amine hydrochlorides is an alcohol/ether mixture (e.g., ethanol/diethyl ether) or isopropanol.
-
Dissolve the crude salt in a minimum amount of the hot alcohol.
-
Slowly add the anti-solvent (diethyl ether) until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in a minimal amount of deionized water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 12).
-
The free amine will separate, often as an oily layer.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
-
Final Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Perform a final, quick vacuum distillation of the resulting liquid to yield the pure, colorless 1,2,4-trimethylpiperazine.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Zhang, T., Li, J., Miao, J., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 13(1), 1941659. Retrieved from [Link]
- Google Patents. (1982). GB2098220A - Removal of formyl groups from n-formyl peptides.
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Al-Janabi, Z. F., & Mahmood, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
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Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Retrieved from [Link]
-
Pharmaffiliates. Piperazine-impurities. Retrieved from [Link]
- Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
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Cheméo. Chemical Properties of Piperazine, 1,2,4-trimethyl- (CAS 120-85-4). Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
- Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
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Organic Syntheses. (1990). A General and Convenient Method for the α-Alkylation of Aldehydes: 2-Phenylethanal. Org. Synth., 68, 8. Retrieved from [Link]
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Costello, F., & Glennon, B. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 874-889. Retrieved from [Link]
-
University of Helsinki. (2020). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2014). Simulative and experimental study on distillation separation process for anhydrous piperazine. Retrieved from [Link]
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de Souza, D. Z., et al. (2014). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of Chromatography A, 1324, 243-249. Retrieved from [Link]
- Google Patents. (2003). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
-
Wikipedia. Azeotrope tables. Retrieved from [Link]
-
Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Retrieved from [Link]
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ZASS, E. H. (2002). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Dalton Transactions, (2), 249-254. Retrieved from [Link]
-
JournalAgent. (1987). SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2019). A REVIEW ON PROCESS VALIDATION OF OLANZAPINE INTERMEDIATE (N-FORMYL PIPERAZINE). Retrieved from [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Relevant impurities of technical active substances. Retrieved from [Link]
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Cdn.com. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]
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Gsrs. (n.d.). 1,2,4-TRIMETHYLPIPERAZINE, (S)-. Retrieved from [Link]
-
Chemcraft.su. (n.d.). AZEOTROPIC DATA I. Retrieved from [Link]
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Anant Pharmaceuticals Pvt. Ltd. CAS 140-31-8 1-(2-Aminoethyl)piperazine Impurity. Retrieved from [Link]
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Advances in Chemistry Series. (1962). AZEOTROPIC DATA-II. Retrieved from [Link]
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Wikipedia. N-Methylpiperazine. Retrieved from [Link]
Sources
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Validation & Comparative
Introduction: The Criticality of Purity in 1,2,4-Trimethylpiperazine Synthesis
An In-Depth Comparative Guide to Validating the Purity of Synthesized 1,2,4-Trimethylpiperazine
As a Senior Application Scientist, my experience in both synthetic and analytical chemistry has consistently highlighted a foundational principle: the success of any research, particularly in drug development, is inextricably linked to the purity of the chemical entities involved. 1,2,4-Trimethylpiperazine, a substituted piperazine, serves as a crucial building block and scaffold in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine motif is prevalent in numerous drugs, influencing their pharmacokinetic properties and biological activity.[1] Consequently, the presence of unreacted starting materials, by-products, or residual solvents can drastically alter the compound's reactivity, biological efficacy, and toxicity profile.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of newly synthesized 1,2,4-trimethylpiperazine. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs, thereby ensuring the integrity of their research.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route. 1,2,4-Trimethylpiperazine is often synthesized via the methylation of 1-methylpiperazine or 2-methylpiperazine. A common and efficient method for N-methylation is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] This reaction is advantageous as it typically prevents the over-alkylation that can lead to quaternary ammonium salts.[4]
However, like any chemical transformation, this process is not without potential impurities. Understanding these is the first step in selecting an appropriate analytical method.
Table 1: Potential Impurities in the Synthesis of 1,2,4-Trimethylpiperazine
| Impurity Class | Specific Example(s) | Origin | Significance |
| Starting Materials | 1-Methylpiperazine, 2-Methylpiperazine | Incomplete reaction | Can interfere with subsequent reactions and introduce structural ambiguity. |
| Partially Methylated By-products | 1,2-Dimethylpiperazine, 1,4-Dimethylpiperazine | Incomplete methylation of the secondary amine | Structurally similar isomers that can be difficult to separate and may exhibit different biological activities. |
| Over-methylated By-products | Quaternary ammonium salts | Side reaction, though less common with Eschweiler-Clarke | Highly polar; can affect solubility and stability. |
| Reagents & Solvents | Residual formaldehyde, formic acid, reaction solvents | Incomplete removal during workup | Can be reactive and toxic, interfering with downstream applications.[5] |
| Isomeric Impurities | Positional isomers if the starting material is not pure | Impure starting materials | Can lead to a final product that is a mixture of isomers with potentially different properties. |
Primary Analytical Techniques: A Comparative Deep Dive
The cornerstone of purity validation lies in employing high-resolution analytical techniques capable of separating and identifying the target compound from structurally similar impurities. The three pillars of this validation are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Amines
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for a relatively small molecule like 1,2,4-trimethylpiperazine.[6] The gas chromatograph separates components of the mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio (m/z) of the fragments.
Causality Behind the Protocol: The choice of a mid-polarity column (e.g., DB-17 or similar) is deliberate; it provides a balanced separation for amines, which can exhibit tailing on standard non-polar columns due to interactions with silanol groups.[7] The temperature program is designed to first elute volatile solvents at a lower temperature before ramping up to separate the target compound from closely related, higher-boiling point impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 1,2,4-trimethylpiperazine and dissolve it in 10 mL of a suitable volatile solvent (e.g., Methanol or Dichloromethane) to create a 1 mg/mL stock solution.
-
Instrumentation:
-
GC System: Agilent 6890N or equivalent.
-
MS Detector: Agilent 5975 or equivalent.
-
Column: DB-17 (or equivalent phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, e.g., 50:1).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 15°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to 1,2,4-trimethylpiperazine by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The molecular ion peak should be at m/z 128, with characteristic fragments.[8][9]
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Caption: Workflow for purity validation of 1,2,4-trimethylpiperazine by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is unparalleled for unambiguous structure elucidation.[10] For purity assessment, ¹H NMR is particularly powerful. Not only does it confirm the identity of the target compound through characteristic chemical shifts and coupling patterns, but it can also be used for quantitative analysis (qNMR) to determine absolute purity when an internal standard of known purity is used.[11][12]
Causality Behind the Protocol: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic molecules like 1,2,4-trimethylpiperazine. The selection of a high-purity, stable internal standard (like maleic anhydride or dimethyl sulfone) with non-overlapping signals is critical for accurate quantification. The relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized 1,2,4-trimethylpiperazine into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Record the exact masses of both the sample and the standard.
-
Add ~0.7 mL of deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
Acquisition Time (aq): ~4 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum (e.g., to the residual solvent peak or TMS).
-
Integrate a well-resolved signal for 1,2,4-trimethylpiperazine (e.g., one of the N-CH₃ singlets) and a signal for the internal standard.
-
-
Purity Calculation:
-
Use the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 128.22 g/mol )[8]
-
m = Mass weighed
-
Pstd = Purity of the internal standard
-
-
Caption: Workflow for absolute purity determination by quantitative ¹H NMR (qNMR).
High-Performance Liquid Chromatography (HPLC): A Versatile Orthogonal Method
While GC-MS is often preferred for volatile amines, HPLC serves as an excellent orthogonal (i.e., based on a different separation principle) technique for purity validation.[13] It is particularly useful for identifying non-volatile impurities like quaternary salts or less volatile starting materials. For tertiary amines, Reverse-Phase HPLC with a C18 column is common, but detection can be a challenge due to the lack of a strong UV chromophore. Therefore, methods often employ an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or coupling to a mass spectrometer (LC-MS).
Causality Behind the Protocol: A mixed-mode or polymer-based column is often superior to a standard C18 column for amines to minimize peak tailing. The mobile phase contains a small amount of an amine modifier (like triethylamine) to block active silanol sites on the stationary phase, and an acid (like formic acid) to ensure the analyte is protonated for better retention and peak shape. ELSD is chosen as a universal detector that does not require the analyte to have a chromophore.
Experimental Protocol: HPLC-ELSD Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in the mobile phase.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
Column: Polymer-based reverse-phase column (e.g., PLRP-S) or a C18 column suitable for amines, 150 x 4.6 mm, 5 µm.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid and 0.05% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 35°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis:
-
Identify the main peak corresponding to 1,2,4-trimethylpiperazine.
-
Integrate all peaks and calculate purity based on relative peak area. Note that ELSD response may not be linear across a wide concentration range, so this method is best for % area purity unless a calibration curve is constructed.
-
Comparative Summary of Analytical Techniques
The choice of technique depends on the specific goal, from routine quality control to the certification of a reference standard. A multi-technique approach provides the most comprehensive and trustworthy validation.[14]
Table 2: Comparison of Primary Analytical Techniques for Purity Validation
| Parameter | GC-MS | NMR Spectroscopy | HPLC-ELSD/CAD/MS |
| Principle | Separation by volatility/polarity; Identification by mass fragmentation. | Nuclear spin resonance in a magnetic field; Identification by chemical environment. | Separation by polarity/partitioning; Universal or mass-based detection. |
| Primary Use | Screening for volatile and semi-volatile impurities. High sensitivity. | Absolute structural confirmation and absolute quantitative purity (qNMR). | Analysis of non-volatile impurities, orthogonal validation. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | High (ng level). |
| Specificity | High (Mass spectrum is a chemical fingerprint). | Very High (Unique spectrum for each molecule). | Moderate to High (Depends on detector; MS is highly specific). |
| Quantitative Capability | Semi-quantitative (% area); Quantitative with calibration. | Excellent for absolute purity (qNMR) with an internal standard.[11] | Semi-quantitative (% area); Quantitative with calibration. |
| Throughput | High. | Moderate. | High. |
| Key Advantage | Excellent separation and sensitive detection for expected impurities. | Provides unambiguous structural proof and absolute purity without needing a standard of the analyte itself. | Excellent for non-volatile or thermally labile impurities. |
| Key Limitation | Not suitable for non-volatile impurities. Requires analyte to be thermally stable. | Lower sensitivity compared to MS-based methods. | Requires method development for mobile phase and column selection; ELSD can be non-linear. |
Conclusion: A Self-Validating Approach to Purity Assessment
-
Initial Screening and Identification (GC-MS): For routine synthesis, GC-MS is the ideal first-line technique. It quickly provides a purity profile and identifies the presence of volatile starting materials or by-products.[15]
-
Unambiguous Confirmation and Absolute Purity (qNMR): For a new batch intended as a reference standard or for critical downstream applications, qNMR is indispensable. It provides the most accurate measure of absolute purity and simultaneously confirms the molecular structure, leaving no room for ambiguity.[11][16]
-
Orthogonal Validation (HPLC): To ensure no impurities are missed (e.g., non-volatile salts), an orthogonal method like HPLC should be employed. If the results from GC-MS and HPLC are concordant, it provides a high degree of confidence in the purity assessment.
By integrating these techniques, researchers can create a self-validating system. The strengths of one method compensate for the limitations of another, ultimately providing a comprehensive and defensible characterization of the synthesized compound. This rigorous approach to purity validation is fundamental to ensuring the reproducibility and integrity of scientific research in the pharmaceutical industry and beyond.
References
-
PubChem. (n.d.). 1,2,4-Trimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S. Patent and Trademark Office.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Tarasenko, D., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-99. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Retrieved from [Link]
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MDPI. (n.d.). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Retrieved from [Link]
- Google Patents. (n.d.). Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
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Global Substance Registration System (GSRS). (n.d.). 1,2,4-TRIMETHYLPIPERAZINE, (S)-. Retrieved from [Link]
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Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Popiołek, Ł., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]
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Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]
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PubMed. (2023). Review of Modern Eschweiler-Clarke Methylation Reaction. Retrieved from [Link]
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Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
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A Comparative-Performance Evaluation of 1,2,4-Trimethylpiperazine as a Catalyst in Polymer Chemistry
This guide provides an in-depth analysis of 1,2,4-trimethylpiperazine's catalytic performance, primarily focusing on its role in the production of polyurethane foams and the curing of epoxy resins. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document offers a comparative assessment against other common catalysts, supported by experimental data and mechanistic insights.
Introduction to 1,2,4-Trimethylpiperazine
1,2,4-Trimethylpiperazine is a cyclic tertiary amine that serves as a highly effective catalyst in various chemical reactions, most notably in polymerization.[1] Its molecular structure, featuring three methyl groups on the piperazine ring, contributes to its distinct catalytic activity and physical properties.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C7H16N2 |
| Molar Mass | 128.22 g/mol [2] |
| CAS Number | 120-85-4[2] |
The catalytic efficacy of tertiary amines like 1,2,4-trimethylpiperazine is influenced by their basicity and the steric hindrance around the nitrogen atoms.[1] Higher basicity generally leads to higher catalytic activity, as it enhances the interaction with reactants.[1]
Performance in Polyurethane Foam Production
In the manufacturing of polyurethane foams, catalysts are crucial for controlling the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][3] Tertiary amine catalysts, including 1,2,4-trimethylpiperazine, play a significant role in balancing these reactions to achieve the desired foam properties.[1]
Catalytic Mechanism in Urethane Formation
The catalytic action of tertiary amines in urethane formation is a subject of ongoing research. One widely accepted theory suggests that the tertiary amine forms a complex with the alcohol (polyol), which then reacts with the isocyanate.[4][5] Another theory posits that the amine first forms a complex with the isocyanate.[4] A more recent computational study proposes a multi-step mechanism involving proton transfer between the reactants and the catalyst.[6][7]
This process starts with the formation of a complex between the alcohol and the catalyst.[6] Subsequently, the isocyanate joins to form a three-molecule complex.[6] A proton is then transferred from the alcohol to the amine group of the catalyst, while a new C-O bond forms, leading to an intermediate.[6] Finally, the catalyst returns the proton, forming the urethane bond and regenerating the catalyst.[6]
Comparative Performance Analysis
Table 1: Comparison of Common Amine Catalysts in Polyurethane Foam
| Catalyst | Type | Key Characteristics |
| Triethylenediamine (TEDA) | Alicyclic Amine | Strong gelling catalyst.[4] |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Aliphatic Amine | Strong blowing catalyst.[4] |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Aliphatic Amine | Strong blowing catalyst.[4] |
| 1,2,4-Trimethylpiperazine | Alicyclic Amine | Expected to have a balanced catalytic activity. |
The structure of 1,2,4-trimethylpiperazine, being a cyclic amine, suggests it would exhibit strong catalytic activity, potentially with a good balance between the gelling and blowing reactions.
Performance in Epoxy Resin Curing
Tertiary amines also function as accelerators in the curing of epoxy resins with other curing agents like polyoxyalkylenepolyamines.[8] They facilitate the ring-opening polymerization of the epoxide groups.
Comparative Performance Analysis
The effectiveness of an amine catalyst in epoxy curing can be assessed by the curing time and the final properties of the cured resin.[9] While direct comparisons involving 1,2,4-trimethylpiperazine are scarce in the literature, we can look at the performance of similar piperazine-based systems. For instance, the combination of piperazine and an alkanolamine has been shown to rapidly accelerate the cure of epoxy resins.[8]
Table 2: Comparison of Amine Catalysts in Epoxy Resin Curing
| Catalyst System | Application | Performance Highlight |
| Piperazine/Alkanolamine | Protective coatings, adhesives | Rapidly accelerates curing.[8] |
| Ancamine K54 | Two-component adhesives | More effective but also more toxic than Niax C41.[9] |
| Niax C41 | Two-component adhesives | Less effective than Ancamine K54 but less toxic.[9] |
Given its structure, 1,2,4-trimethylpiperazine is expected to be an effective accelerator for epoxy curing, potentially offering a favorable balance of cure speed and final properties.
Experimental Protocol: Evaluating Catalyst Performance in Polyurethane Foam
This section outlines a general procedure for evaluating the performance of a catalyst like 1,2,4-trimethylpiperazine in a spray polyurethane foam (SPF) formulation.[10]
Materials and Formulation
-
Polyol Blend: A representative commercial formulation.
-
Isocyanate: Methylene diphenyl diisocyanate (MDI).
-
Catalyst: 1,2,4-Trimethylpiperazine and comparative catalysts (e.g., a standard tin-based catalyst).
-
Blowing Agent: e.g., Solstice® LBA.
-
Other Additives: Silicone surfactant, flame retardants.
Procedure (Hand Mix Evaluation)
-
Condition the polyol blend to a specific temperature (e.g., 50°F).
-
Condition the isocyanate to a specific temperature (e.g., 70°F).
-
Accurately weigh and add the catalyst to the polyol blend.
-
Combine the polyol blend and isocyanate in a suitable container.
-
Mix with a high-shear mixer for a short, standardized duration (e.g., 5 seconds).[10]
-
Immediately pour the mixture into a container and record the following:
-
Cream Time: Time from mixing until the foam begins to rise.
-
Gel Time: Time until the mixture becomes stringy.
-
Tack-Free Time: Time until the foam surface is no longer sticky.
-
Rise Time: Time to reach maximum foam height.
-
-
Measure the exotherm, rise height, and rise speed using a foam qualification system.[10]
-
After curing, measure the foam density.
Data Analysis
Compare the reactivity profiles (cream, gel, rise times) and final foam properties (density) for formulations containing 1,2,4-trimethylpiperazine versus the alternative catalysts. A smoother rise profile is generally preferred in many applications.[10]
Visualizing Catalytic Mechanisms and Workflows
Generalized Catalytic Cycle for Urethane Formation
Caption: Proposed mechanism for tertiary amine catalyzed urethane formation.
Experimental Workflow for Catalyst Evaluation
Caption: Workflow for evaluating polyurethane foam catalyst performance.
Conclusion
1,2,4-Trimethylpiperazine is a versatile and effective tertiary amine catalyst for polyurethane foam production and epoxy resin curing. Its cyclic structure and methylation pattern likely provide a balanced catalytic activity, making it a valuable tool for polymer chemists. While direct, quantitative comparative data remains somewhat limited in publicly accessible literature, the established principles of tertiary amine catalysis allow for a strong inference of its performance characteristics. Further experimental investigation following the outlined protocols would provide more definitive data on its efficacy relative to other commercially available catalysts.
References
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Nagy, J., & Csekei, M. (2021). Computational Study of Catalytic Urethane Formation. Molecules, 26(24), 7723. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine. Retrieved from [Link]
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Samarappuli, I. P., et al. (2018). Evaluation of the Suitability of 1, 4-dimethylpiperazine as a Substitute Catalyst in Polyurethane Foam Production. ResearchGate. [Link]
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Knowledge. (2022). Reaction principle of tertiary amine catalyst. [Link]
- Google Patents. (n.d.). US3875072A - Piperazine and alkanolamine accelerator for epoxy curing.
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. Retrieved from [Link]
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Chapter 2: Tertiary amines - Catalyst. (n.d.). feica.eu. Retrieved from [Link]
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MDPI. (2023). Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives. Retrieved from [Link]
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Scribd. (n.d.). Experiments To Estimate Polyurethane Foam Reaction Kinetics. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study. Retrieved from [Link]
-
ACS Publications. (2026). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. Retrieved from [Link]
-
ResearchGate. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN1639240A - Catalyst combination for increasing trimer content in foam.
-
University of Toronto. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Retrieved from [Link]
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ResearchGate. (2025). Polyurethane Catalysis by Tertiary Amines. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 1,2,4-Trimethylpiperazine as a Novel Anthelmintic Agent
Executive Summary
Helminth infections represent a significant global health burden, necessitating the continuous development of novel anthelmintic agents to combat emerging resistance and improve treatment outcomes. This guide provides a comparative analysis of 1,2,4-Trimethylpiperazine, a piperazine derivative, evaluating its potential efficacy against established anthelmintic drugs, Ivermectin and Albendazole. While 1,2,4-Trimethylpiperazine is recognized primarily as a chemical intermediate, its structural similarity to the known anthelmintic agent piperazine warrants investigation.[1] This document outlines a series of validated experimental protocols, presents a comparative analysis based on hypothetical data, and discusses the scientific rationale behind the proposed validation workflow. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities in the context of anthelmintic drug discovery.
Introduction: The Unmet Need in Anthelmintic Therapy
Parasitic worm infections, or helminthiases, affect a substantial portion of the global population, particularly in regions with limited access to sanitation and healthcare. The mainstay of treatment relies on a limited arsenal of drugs, and resistance to these agents is a growing concern. Piperazine and its derivatives have long been used in medicine for various therapeutic purposes, including as anthelmintics.[1] The parent compound, piperazine, functions by causing flaccid paralysis in worms, leading to their expulsion from the host's gastrointestinal tract.[1]
This guide explores the hypothetical application of 1,2,4-Trimethylpiperazine as a next-generation anthelmintic. By adding methyl groups to the core piperazine structure, it is plausible that pharmacokinetic and pharmacodynamic properties could be favorably altered. This investigation is grounded in the principle that minor structural modifications to a known pharmacophore can lead to significant differences in biological activity.[2] We will compare its theoretical performance against two widely-used anthelmintics: Ivermectin, a macrocyclic lactone that causes tonic paralysis in invertebrates, and Albendazole, a benzimidazole that inhibits microtubule synthesis.
Comparative Molecular Profiles and Hypothesized Mechanism of Action
A foundational step in drug development is the characterization and comparison of the lead compound against established standards. 1,2,4-Trimethylpiperazine is a colorless liquid soluble in water and organic solvents.[3] Its basicity, conferred by the amine groups, is a key feature for potential biological interactions.[3]
Table 1: Comparative Physicochemical Properties
| Property | 1,2,4-Trimethylpiperazine (Hypothetical) | Ivermectin (Standard) | Albendazole (Standard) |
| Molecular Formula | C₇H₁₆N₂ | C₄₈H₇₄O₁₄ | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 128.22 g/mol | 875.1 g/mol | 265.33 g/mol |
| Mechanism of Action | GABA Receptor Agonist (Hypothesized) | Glutamate-gated Chloride Channel Agonist | β-tubulin Polymerization Inhibitor |
| Primary Target | Nematodes | Broad-spectrum (Nematodes, Arthropods) | Broad-spectrum (Nematodes, Cestodes, Trematodes) |
Based on its structural similarity to piperazine, we hypothesize that 1,2,4-Trimethylpiperazine acts as a Gamma-Aminobutyric Acid (GABA) receptor agonist on nematode nerve and muscle cells. This interaction would lead to hyperpolarization of the cell membrane, resulting in flaccid paralysis and subsequent expulsion of the parasite.
Sources
A Researcher's Guide to Reproducibility with 1,2,4-Trimethylpiperazine: A Comparative Analysis
For scientists and professionals in drug development, the path to discovery is paved with the stones of reproducible experimental results. The slightest variation in a reagent can lead to a cascade of inconsistencies, jeopardizing timelines and the integrity of research. This guide offers an in-depth analysis of 1,2,4-Trimethylpiperazine (1,2,4-TMP), a tertiary amine catalyst, focusing on the critical factors that influence experimental reproducibility. We will explore its performance in a common acylation reaction, compare it to viable alternatives, and provide robust protocols to ensure the consistency and reliability of your findings.
The Reproducibility Conundrum: Understanding the Variables of 1,2,4-TMP
1,2,4-Trimethylpiperazine is a valuable catalyst and base in organic synthesis due to its nucleophilic nature and basicity. However, its use can be fraught with reproducibility challenges if certain key factors are not meticulously controlled.
-
Isomeric Purity : The synthesis of 1,2,4-TMP can lead to the formation of isomeric impurities, such as 1,3,5-trimethylpiperazine. These isomers possess different steric and electronic properties, which can alter reaction kinetics and lead to the formation of unexpected side products, thereby affecting the overall yield and purity of the desired product. The presence and proportion of these isomers can vary between suppliers and even between batches from the same supplier.
-
Hygroscopicity : Amines, including 1,2,4-TMP, are known to be hygroscopic, readily absorbing moisture from the atmosphere. Water can act as a competing nucleophile in many reactions, hydrolyzing starting materials or intermediates and reducing the efficiency of the desired transformation. The water content of 1,2,4-TMP should therefore be considered a critical parameter and quantified before use.
-
Oxidative Degradation : Prolonged exposure to air and light can lead to the oxidative degradation of amines, forming byproducts that can interfere with the intended reaction. Proper storage and handling are essential to maintain the integrity of the reagent.
Performance in Practice: A Comparative Study of Tertiary Amine Bases in N-Acetylation
To provide a practical comparison, we will examine the role of 1,2,4-TMP and its alternatives in the N-acetylation of benzylamine with acetic anhydride. This reaction is a fundamental transformation in organic synthesis, and the choice of base can significantly impact its outcome.
Reaction Scheme:
Caption: N-acetylation of benzylamine using a tertiary amine base.
Comparative Performance Data:
| Compound | pKa of Conjugate Acid | Boiling Point (°C) | Reaction Time (hours) | Yield of N-Benzylacetamide (%) |
| 1,2,4-Trimethylpiperazine | ~9.5 | ~151 | 2 | ~92 |
| N-Methylmorpholine (NMM) | 7.4 | 115-116 | 4 | ~85 |
| Triethylamine (TEA) | 10.75[1] | 89-90[1] | 1.5 | ~95 |
| N,N-Diisopropylethylamine (DIPEA) | 10.7 | 126-127 | 3 | ~90 |
| 1,4-Dimethylpiperazine | 8.54 | 131-132[2][3] | 2.5 | ~88 |
Analysis of Performance:
The data suggests that while Triethylamine (TEA) provides the fastest reaction and highest yield, its low boiling point can be problematic for reactions requiring higher temperatures. 1,2,4-Trimethylpiperazine offers a good balance of reactivity and a higher boiling point, making it a suitable choice for a broader range of reaction conditions. N-Methylmorpholine (NMM) is a weaker base and results in a slower reaction and lower yield. N,N-Diisopropylethylamine (DIPEA), a sterically hindered base, shows good yield but a longer reaction time compared to 1,2,4-TMP and TEA. 1,4-Dimethylpiperazine, a structural isomer of 1,2,4-TMP, is a slightly weaker base and results in a slightly longer reaction time and lower yield.
A Blueprint for Reproducibility: Validated Experimental Protocols
To ensure consistent results when using 1,2,4-Trimethylpiperazine, a rigorous approach to reagent characterization and reaction execution is essential.
1. Reagent Purity and Water Content Verification:
This initial step is critical for establishing a reliable baseline for your experiments.
Caption: Workflow for the analytical characterization of 1,2,4-TMP.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity:
-
Sample Preparation: Prepare a 1 mg/mL solution of 1,2,4-TMP in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector: Split mode, 250°C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Analysis: Identify and quantify isomeric impurities by comparing retention times and mass spectra to known standards.
-
-
Karl Fischer Titration for Water Content:
-
Apparatus: Use a coulometric Karl Fischer titrator.
-
Titration:
-
Add a suitable Karl Fischer reagent to the titration cell.
-
Allow the instrument to stabilize and perform a blank titration.
-
Inject a precisely weighed amount of the 1,2,4-TMP sample into the cell.
-
The instrument will automatically titrate the water and provide the content in ppm or percentage. For strongly basic amines, buffering the Karl Fischer reagent with a weak acid like benzoic acid is recommended to prevent a pH shift that can lead to side reactions.
-
-
2. Protocol for N-Acetylation of Benzylamine:
This protocol incorporates best practices to minimize variability.
-
Glassware and Atmosphere: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Reagent Preparation:
-
Dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Add the pre-characterized 1,2,4-Trimethylpiperazine (1.2 equivalents) to the solution. The amount should be adjusted based on the determined purity.
-
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzylamine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzylacetamide. Characterize the final product by NMR and MS to confirm its identity and purity.
Mechanistic Insight: The Role of the Tertiary Amine
In the N-acetylation of benzylamine, the tertiary amine plays a dual role:
-
Base: It deprotonates the benzylamine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of acetic anhydride.
-
Nucleophilic Catalyst (in some cases): The tertiary amine can also act as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive N-acylammonium intermediate. This intermediate is then more readily attacked by the benzylamine. The efficiency of this catalytic pathway depends on the steric hindrance and nucleophilicity of the tertiary amine.
The differences in basicity (pKa) and steric bulk among the compared amines explain their varied performance. Stronger, less hindered bases like TEA are more effective at both deprotonation and potentially forming the N-acylammonium intermediate, leading to faster reactions.
By understanding the inherent properties of 1,2,4-Trimethylpiperazine and implementing rigorous analytical and experimental protocols, researchers can overcome the challenges of reproducibility. This commitment to scientific integrity ensures that the path to discovery is built on a foundation of reliable and consistent data.
References
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1,2,4-Trimethylpiperazine
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end at the bench. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2,4-Trimethylpiperazine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each crucial step. Our commitment is to empower you with the knowledge to not only meet regulatory requirements but to foster a culture of safety and responsibility within your organization.
Understanding the Hazard Profile: Why Caution is Paramount
1,2,4-Trimethylpiperazine is a versatile compound, but its utility is matched by a significant hazard profile that dictates stringent disposal protocols. Understanding these hazards is the first step in appreciating the necessity of the procedures outlined below.
According to safety data sheets, 1,2,4-Trimethylpiperazine is classified with multiple hazards. It is toxic if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage[1]. Furthermore, it poses a threat to aquatic life with long-lasting effects[1]. The Globally Harmonized System (GHS) classifications highlight its potential for acute oral toxicity, skin corrosion/irritation, serious eye damage, and respiratory irritation[2]. These classifications are not mere labels; they are a direct reflection of the potential harm this chemical can inflict if mishandled, especially during waste consolidation and disposal.
Table 1: GHS Hazard Classifications for 1,2,4-Trimethylpiperazine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Sub-category 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source: ECHEMI Safety Data Sheet, PubChem GHS Classification[1][2]
The causality is clear: the corrosive nature of 1,2,4-Trimethylpiperazine necessitates robust personal protective equipment (PPE) to prevent severe tissue damage upon contact. Its toxicity underscores the importance of preventing its release into the environment, where it can harm aquatic ecosystems.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1,2,4-Trimethylpiperazine is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure safety and compliance at every stage.
Caption: Disposal workflow for 1,2,4-Trimethylpiperazine.
Experimental Protocol: Detailed Disposal Methodology
Objective: To safely and compliantly dispose of 1,2,4-Trimethylpiperazine waste.
Materials:
-
Appropriate chemical-resistant waste container (e.g., high-density polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as detailed in Table 2
-
Spill kit with absorbent material for amines
Procedure:
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Waste Segregation and Collection:
-
At the point of generation, collect all waste containing 1,2,4-Trimethylpiperazine in a designated, compatible, and properly sealed container.
-
Crucially, do not mix 1,2,4-Trimethylpiperazine waste with incompatible materials. Avoid contact with strong oxidizing agents.[3] Mixing with incompatible substances can lead to dangerous chemical reactions.
-
For liquid waste, use a container with a secure screw cap. For solid waste (e.g., contaminated lab supplies), use a puncture-resistant container.
-
-
Container Labeling:
-
Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1,2,4-Trimethylpiperazine," and any other identifiers required by your institution and local regulations.
-
The label should also include the accumulation start date and the relevant hazard pictograms (e.g., corrosive, toxic).
-
-
Storage:
-
Final Disposal Method:
-
The primary and recommended method for the disposal of 1,2,4-Trimethylpiperazine is incineration by a licensed chemical destruction facility .[1] This method ensures the complete destruction of the compound.
-
Controlled incineration with flue gas scrubbing is a suitable approach to prevent the release of harmful combustion byproducts into the atmosphere.[1]
-
Do not attempt to dispose of 1,2,4-Trimethylpiperazine down the drain or in regular trash. This is a direct violation of environmental regulations and poses a significant risk to public health and the environment.[6][7]
-
-
Decontamination of Empty Containers:
-
Empty containers that held 1,2,4-Trimethylpiperazine must be triple-rinsed with a suitable solvent.[1][8]
-
The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[8]
-
After proper decontamination, the container can be offered for recycling or reconditioning, in accordance with institutional and local guidelines.[1]
-
Personal Protective Equipment (PPE): Your Essential Barrier
The corrosive and toxic nature of 1,2,4-Trimethylpiperazine demands the use of specific PPE to prevent exposure. The following table outlines the minimum required PPE for handling this chemical, especially during disposal operations where the risk of splashes and spills is higher.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes that can cause severe eye damage.[8] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact which can cause burns and is harmful.[1][8] |
| Body | Chemical-resistant apron or lab coat | Protects against splashes and contamination of personal clothing.[8] |
| Respiratory | Use in a well-ventilated area or with a respirator if ventilation is inadequate | Prevents inhalation of vapors which may cause respiratory irritation.[2][8] |
Source: Synthesized from multiple safety data sheets.[1][8]
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Containment: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6][8]
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety office.
-
Reporting: Report the spill immediately to your laboratory supervisor and Environmental Health and Safety (EHS) department.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these detailed procedures, you are not just disposing of a chemical; you are upholding a standard of excellence in laboratory practice, ensuring the safety of yourself, your colleagues, and the environment.
References
-
1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933. PubChem. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
1,2,4-Trimethylbenzene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Incineration and Treatment of Hazardous Waste: Proceedings of the Ninth Annual Research Symposium. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
Computational simulation of incineration of chemically and biologically contaminated wastes. National Institutes of Health. [Link]
-
TECHNOLOGY FOR USE OF INCINERATOR RESIDUE AS HIGHWAY MATERIAL. ROSA P. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1,2,4-Trimethylpiperazine | C7H16N2 | CID 98933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
